1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine
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Overview
Description
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine is a chemical compound with a unique structure that includes a cyclopropyl group, an oxazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Attachment of the piperazine moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Drug Discovery: It is used in the development of new pharmaceuticals, particularly in the search for novel therapeutic agents.
Material Science: The compound’s unique properties make it valuable in the synthesis of advanced materials with specific characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological systems and pathways.
Mechanism of Action
The mechanism of action of 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine can be compared with other similar compounds, such as:
5-cyclopropyl-1,2-oxazole-3-carbonyl chloride: This compound shares the oxazole and cyclopropyl groups but differs in the presence of a chloride group instead of the piperazine and methanesulfonyl groups.
2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile: This compound has a similar oxazole and cyclopropyl structure but includes a pyridine and carbonitrile group instead of the piperazine and methanesulfonyl groups.
2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine: This compound also contains the oxazole and cyclopropyl groups but features a naphthyridine ring instead of the piperazine and methanesulfonyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(17,18)15-6-4-14(5-7-15)12(16)10-8-11(19-13-10)9-2-3-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJELHDIPIMGWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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